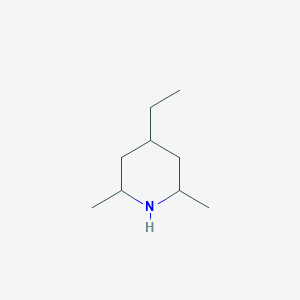
4-Ethyl-2,6-dimethylpiperidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Ethyl-2,6-dimethylpiperidine is a derivative of piperidine, a six-membered heterocyclic compound containing one nitrogen atom. Piperidine derivatives are significant in medicinal chemistry due to their presence in various pharmaceuticals and natural products . The compound this compound is characterized by the presence of ethyl and dimethyl groups at specific positions on the piperidine ring, which can influence its chemical properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Ethyl-2,6-dimethylpiperidine typically involves the hydrogenation of pyridine derivatives. Common catalysts used in this process include cobalt, ruthenium, and nickel-based nanocatalysts . The reaction conditions often require high pressure and temperature to achieve the desired product.
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale hydrogenation processes using continuous flow reactors. These methods ensure high yield and purity of the compound while maintaining cost-effectiveness and efficiency.
Chemical Reactions Analysis
Types of Reactions: 4-Ethyl-2,6-dimethylpiperidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can lead to the formation of secondary amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the piperidine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce secondary amines.
Scientific Research Applications
4-Ethyl-2,6-dimethylpiperidine has various applications in scientific research, including:
Biology: The compound is used in the study of enzyme inhibitors and receptor antagonists.
Industry: The compound is utilized in the production of agrochemicals and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 4-Ethyl-2,6-dimethylpiperidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. For instance, it may act as an enzyme inhibitor by binding to the active site and preventing substrate access . The pathways involved can vary depending on the specific application and target.
Comparison with Similar Compounds
2,6-Dimethylpiperidine: A closely related compound with similar structural features but lacking the ethyl group.
4-Methylpiperidine: Another derivative with a single methyl group at the 4-position.
Piperidine: The parent compound without any substituents.
Uniqueness: 4-Ethyl-2,6-dimethylpiperidine is unique due to the presence of both ethyl and dimethyl groups, which can influence its chemical reactivity and biological activity. These substituents can enhance its binding affinity to specific targets and modify its pharmacokinetic properties compared to other piperidine derivatives .
Properties
Molecular Formula |
C9H19N |
|---|---|
Molecular Weight |
141.25 g/mol |
IUPAC Name |
4-ethyl-2,6-dimethylpiperidine |
InChI |
InChI=1S/C9H19N/c1-4-9-5-7(2)10-8(3)6-9/h7-10H,4-6H2,1-3H3 |
InChI Key |
HFQYTXYLIPSJDF-UHFFFAOYSA-N |
Canonical SMILES |
CCC1CC(NC(C1)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[(5-Bromofuran-3-yl)methoxy]azetidine](/img/structure/B15241681.png)
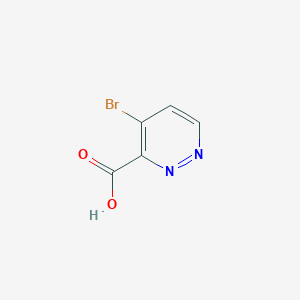
![7-((3AR,4R,6R,6aR)-6-(((tert-butyldimethylsilyl)oxy)methyl)-2,2-dimethyltetrahydrofuro[3,4-d][1,3]dioxol-4-yl)-4-methoxy-7H-pyrrolo[2,3-d]pyrimidin-2-amine](/img/structure/B15241690.png)
![1-[(E)-[(2-Cyanophenyl)methylidene]amino]guanidine](/img/structure/B15241691.png)

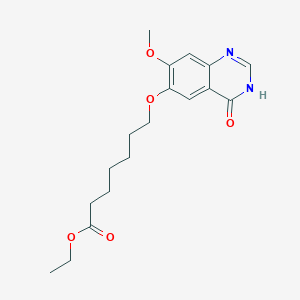
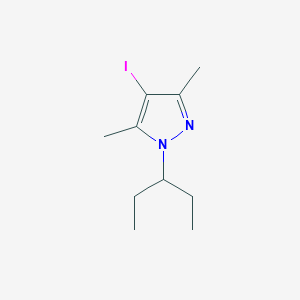
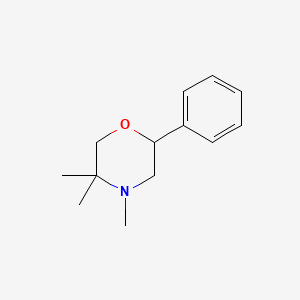
![2-Methoxybicyclo[2.2.1]heptane-2-carbaldehyde](/img/structure/B15241732.png)
![2,2'-[Propylenebis(nitriloethylidyne)]di-phenol](/img/structure/B15241734.png)
![[2-(3,4-Dimethyl-benzenesulfonylamino)-acetylamino]-acetic acid](/img/structure/B15241737.png)
![(Z,6R)-6-[(10S,12S,13R,14S,17R)-12-acetyloxy-4,4,10,13,14-pentamethyl-3-oxo-1,2,5,6,7,11,12,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl]-2-methylhept-2-enoic acid](/img/structure/B15241744.png)
![1-[(3-Methylphenyl)methyl]-1H-1,2,3-triazol-4-amine](/img/structure/B15241748.png)

